molecular formula C26H22O6 B2877019 benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610762-89-5

benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No. B2877019
CAS RN: 610762-89-5
M. Wt: 430.456
InChI Key: ZYLIYQPAPKKGSL-UHFFFAOYSA-N
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Description

Benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chemical compound that belongs to the class of flavonoids. It is a synthetic compound that has been developed for scientific research purposes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Unique Synthesis Methods : A novel process utilizing phenolic oxidation for the synthesis of chromenones and corresponding chromenes showcases a unique heterocyclic synthesis approach. This method highlights the heteroatom's introduction from a side chain rather than being initially attached to a benzene ring (Pelter, Hussain, Smith, & Ward, 1997).
  • Co-crystal Structures : Research into the co-crystal structure of mixed molecules, including efforts to synthesize and validate the structure of new compounds through X-ray single crystallography, demonstrates the compound's relevance in material science and structural chemistry (Kadhum et al., 2012).

Organic Chemistry Applications

  • Antibacterial Activity : Synthesis of new derivatives of 4-hydroxy-chromen-2-one and their evaluation for antibacterial activity against various bacterial strains highlight the compound's potential in medicinal chemistry and drug discovery (Behrami & Dobroshi, 2019).
  • Antidepressant Effects : Investigation of benzyl derivatives from wild strawberry for their antidepressant effects emphasizes the compound's utility in pharmacological research (Naz et al., 2017).

Material Science and Chemistry

  • Crown Ether Synthesis : The preparation of 3-phenyl chromenone-crown ethers and their application in studying cation association constants showcases the compound's significance in material science and analytical chemistry (Bulut & Erk, 2001).
  • Efficient Benzylation Methods : Demonstrating efficient iron-catalyzed benzylation of 1,3-dicarbonyl compounds to yield benzylated products, this research contributes to the development of new synthetic methodologies in organic chemistry (Kischel et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It would depend on the specific application of the compound, which is not specified in the available resources .

properties

IUPAC Name

benzyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-17-25(20-10-6-7-11-22(20)29-2)26(28)21-13-12-19(14-23(21)32-17)30-16-24(27)31-15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLIYQPAPKKGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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